molecular formula C20H21N3O5 B11093043 N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide

Cat. No.: B11093043
M. Wt: 383.4 g/mol
InChI Key: VTJIVJXXHJPGSJ-UHFFFAOYSA-N
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Description

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide is a complex organic compound with potential applications in various scientific fields. Its structure includes a pyrrolidine ring, a propoxyphenyl group, and a hydroxybenzohydrazide moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the propoxyphenyl group and the hydroxybenzohydrazide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.

Scientific Research Applications

N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide include:

Uniqueness

What sets N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide

InChI

InChI=1S/C20H21N3O5/c1-2-11-28-14-9-7-13(8-10-14)23-18(25)12-16(20(23)27)21-22-19(26)15-5-3-4-6-17(15)24/h3-10,16,21,24H,2,11-12H2,1H3,(H,22,26)

InChI Key

VTJIVJXXHJPGSJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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